4-chloro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide
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Overview
Description
“4-chloro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide” is a complex organic compound that contains a thiazole ring . Thiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It is a part of many biologically active compounds and has been used in the synthesis of various drug molecules .
Synthesis Analysis
The synthesis of such compounds often involves the use of aromatic diamines and various organic derivatives . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a benzamide group, which consists of a benzene ring attached to an amide group .Scientific Research Applications
Anti-Inflammatory Activity
Thiophene derivatives have been reported to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of conditions characterized by inflammation.
Anti-Psychotic Activity
Thiophene derivatives have also been reported to have anti-psychotic properties . This suggests potential applications in the treatment of various psychiatric disorders.
Anti-Arrhythmic Activity
Thiophene derivatives have been found to have anti-arrhythmic properties . This suggests potential applications in the treatment of irregular heartbeats or arrhythmias.
Anti-Anxiety Activity
Thiophene derivatives have been reported to possess anti-anxiety properties . This suggests potential applications in the treatment of anxiety disorders.
Anti-Fungal Activity
Thiophene derivatives have been found to have anti-fungal properties . This suggests potential applications in the treatment of fungal infections.
Antioxidant Activity
Thiophene derivatives have been reported to possess antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related diseases.
Anti-Mitotic Activity
Thiophene derivatives have been found to have anti-mitotic properties . This suggests potential applications in the treatment of diseases characterized by abnormal cell division, such as cancer.
Anti-Microbial Activity
Thiophene derivatives have been reported to possess anti-microbial properties . This suggests potential applications in the treatment of various bacterial and viral infections.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target thecoagulation enzyme Factor Xa (FXa) . FXa is a promising target for anticoagulant therapy .
Mode of Action
Compounds with similar structures have been found to inhibit fxa, preventing the formation of blood clots .
Biochemical Pathways
By inhibiting fxa, similar compounds prevent the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability . This suggests that the compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
By inhibiting fxa, similar compounds can prevent the formation of blood clots, reducing the risk of thromboembolic diseases .
properties
IUPAC Name |
4-chloro-N-[4-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S2/c19-13-5-3-12(4-6-13)17(24)22-18-21-14(11-26-18)7-8-16(23)20-10-15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUHMQUFAIPWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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